4-Oxo-3,4-dihydroquinazoline-5-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3H-quinazoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(9(13)14)2-1-3-6(7)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJYFCOBRLDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593049 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208774-29-2 | |
| Record name | 3,4-Dihydro-4-oxo-5-quinazolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208774-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Oxo-3,4-dihydroquinazoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 180.17 g/mol. The presence of a carbonyl group at the 4-position and a carboxylic acid at the 5-position enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid exhibits notable antimicrobial properties. A study involving derivatives of this compound showed promising results against various strains of fungi, including Candida albicans and Candida glabrata. The compound demonstrated an IC50 range of 8.4 to 14.6 μg/mL, indicating strong antifungal activity while maintaining low cytotoxicity against human embryonic kidney cells (HEK-293) .
Anticancer Properties
The anticancer potential of 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) through intrinsic and extrinsic pathways . Additionally, derivatives have been synthesized that enhance this activity, with some compounds achieving significant cytotoxic effects while preserving cytocompatibility with normal cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to inflammation .
The biological activity of 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is believed to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it has been tested against PI3K and HDAC enzymes, where certain derivatives exhibited high potency .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activities associated with this compound:
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives based on 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid. For instance, a series of 1,2,3-triazole–quinazolinone conjugates were synthesized and screened for their activity against Candida species. Compound 5n demonstrated potent anticandidal activity with IC50 values ranging from 8.4 to 14.6 μg/mL, indicating its potential as a lead compound for further development in antifungal therapies .
Antitumor Properties
Research has also investigated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. A study reported that certain derivatives exhibited IC50 values below 50 μM against HepG-2 liver cancer cells and other cancer types, suggesting their viability as antitumor agents . The molecular mechanisms involved include the inhibition of specific proteins associated with tumor growth.
Synthetic Applications
Building Blocks for Complex Molecules
The compound serves as a valuable intermediate in organic synthesis. It can be utilized to construct more complex structures through various chemical reactions. For example, it has been employed in the synthesis of methyl and ethyl esters of quinazoline derivatives, which are essential in developing pharmaceuticals and agrochemicals .
Solid-Phase Synthesis
Innovative approaches have been developed for the solid-phase synthesis of dihydroquinazoline derivatives using 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid as a starting material. This method enhances the efficiency and yield of synthesizing diverse compounds with potential biological activities .
Table 1: Antifungal Activity of Quinazoline Derivatives
| Compound | Target Strain | IC50 (μg/mL) | Activity Level |
|---|---|---|---|
| 5n | Candida albicans | 8.4 | Potent |
| 5n | Candida glabrata | 14.6 | Potent |
| 6e | Candida tropicalis | 9.1 | Comparable to FLC |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| CA1-c | HepG-2 | <50 | Promising antitumor agent |
| CA1-e | A2780 (Ovarian) | <50 | Effective |
| CA1-g | MDA-MB-231 (Breast) | <50 | Effective |
Case Studies
Case Study: Antifungal Screening
In a study published in RSC Advances, researchers synthesized a series of compounds based on quinazoline structures and evaluated their antifungal activity against multiple strains of Candida. The results indicated that modifications to the quinazoline core significantly impacted biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study: Antitumor Activity Investigation
Another investigation focused on the cytotoxic effects of synthesized quinazolinone derivatives on different cancer cell lines. The study utilized MTT assays to assess cell viability and established that certain compounds could effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The position and nature of substituents on the quinazoline core significantly influence chemical reactivity and biological activity:
| Compound | CAS No. | Substituent | Similarity Score | Key Properties |
|---|---|---|---|---|
| 4-Oxo-3,4-dihydroquinazoline-5-carboxylic acid | - | -COOH at C5 | 1.00 (reference) | High polarity, hydrogen-bond donor/acceptor |
| 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile | 117297-41-3 | -CN at C6 | 0.93 | Lower solubility, enhanced electrophilicity |
| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | 202197-73-7 | -COOH at C7 | 0.86 | Altered pKa, steric effects |
- Carboxylic Acid Position : The C5-carboxylic acid derivative exhibits stronger hydrogen-bonding interactions in crystal structures compared to the C7 analog, as seen in related furo-isoindole systems (e.g., O–H···O interactions in ) .
Thienopyridazine Derivatives ()
Compounds such as 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid (36) and its analogs demonstrate substituent-dependent activity as tau aggregation inhibitors. Key findings:
- Chlorophenyl substituents (e.g., compounds 36, 37) yield high synthetic efficiency (89%–81%) and distinct IR/NMR profiles due to electron-withdrawing effects .
- Trifluoromethyl groups (compound 38) enhance metabolic stability but may reduce solubility due to hydrophobicity .
Thienopyrimidine Derivatives ()
3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives exhibit antimicrobial activity. Their synthesis via alkylation with benzyl chlorides highlights the role of sulfur-containing substituents in modulating bioactivity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The carboxylic acid group in 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid facilitates intermolecular O–H···O interactions, analogous to the chain-like structures observed in furo-isoindole derivatives () .
- Solubility and Stability : Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit reduced aqueous solubility but improved stability against oxidative degradation .
Preparation Methods
Microwave-Assisted Synthesis of 3,4-Dihydroquinazoline Derivatives
One of the most efficient and environmentally friendly methods for synthesizing 3,4-dihydroquinazoline derivatives, which include 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid analogs, is the microwave-assisted reaction of 2-aminobenzylamine with iminoester hydrochlorides.
- Reaction Conditions: Microwave irradiation enables the reaction to proceed rapidly (within 5 minutes) without the need for catalysts or intermediate purification steps.
- Solvent: Absolute methanol is typically used.
- Yields: High yields ranging from 62% to 92% were reported for various derivatives.
- Advantages: This method is highly efficient, reduces reaction time drastically compared to conventional heating (which takes about 12 hours), and is environmentally benign.
| Compound | Microwave Irradiation Time (min) | Yield (%) | Conventional Heating Time (h) | Yield (%) |
|---|---|---|---|---|
| 2a | 5 | 76 | 12 | 78 |
| 2e | 5 | 84 | 12 | 84 |
| 2f | 5 | 89 | 12 | 76 |
| 2k | 5 | 92 | 12 | 89 |
Note: These compounds are structurally related to the target quinazoline derivative and demonstrate the efficiency of the microwave method for synthesizing 3,4-dihydroquinazolines.
- Procedure: The reaction involves mixing equimolar amounts of 2-aminobenzylamine and iminoester hydrochlorides in methanol, followed by microwave irradiation. The product precipitates upon addition of water and is purified by crystallization.
One-Pot Three-Component Domino Reaction
A novel and highly efficient one-pot synthesis method involves the domino assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives:
- Mechanism: The reaction proceeds via the formation of N-arylnitrilium intermediates, followed by sequential nucleophilic additions and cyclization to yield 3,4-dihydroquinazolines, including 4-oxo-3,4-dihydroquinazoline carboxylic acids.
- Reaction Conditions: Metal-free, mild conditions with good functional group tolerance.
- Advantages: This method is straightforward, expedient, and robust, allowing for diverse substitution patterns on the quinazoline ring.
- Applications: The products can be further derivatized to yield polycyclic N-heterocycles of pharmacological importance.
This approach provides a practical alternative to classical multi-step syntheses, reducing the number of steps and avoiding harsh reagents or catalysts.
Acid-Catalyzed Esterification and Purification
For the preparation of derivatives closely related to 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid, acid-catalyzed esterification under mild conditions is employed:
- Example: Treatment of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with sulfuric acid in methanol at 60 °C for 11 hours yields the corresponding methyl ester with an 86% yield.
- Workup: After reaction completion, the solvent is removed under reduced pressure, the residue is diluted with water, and the pH is adjusted to neutral or slightly basic to precipitate the product.
- Purification: Filtration, washing, and drying yield a light yellow solid product.
| Parameter | Details |
|---|---|
| Starting Material | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (3.30 g, 14.8 mmol) |
| Catalyst | Sulfuric acid (6.6 mL) |
| Solvent | Methanol (60 mL) |
| Temperature | 60 °C |
| Reaction Time | 11 hours |
| Yield | 86% |
| Product Form | Light yellow solid |
| Characterization | MS (ESIpos): m/z = 205 (M+H)+; LC-MS retention time 0.67 min |
This method is particularly useful for modifying the carboxylic acid functionality to esters, which can be intermediates in further synthetic transformations.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Reaction Time | Yield Range | Advantages |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | 2-Aminobenzylamine + Iminoester HCl | Methanol, microwave irradiation | 5 min | 62–92% | Rapid, catalyst-free, environmentally friendly |
| One-Pot Three-Component Domino | Arenediazonium salts + Nitriles + Bifunctional anilines | Metal-free, mild conditions | Variable | High | Simple, robust, diverse substitution patterns |
| Acid-Catalyzed Esterification | 4-Oxo-3,4-dihydroquinazoline carboxylic acid + H2SO4 | Methanol, 60 °C | 11 h | 86% | Mild, efficient ester formation |
Research Findings and Analysis
- The microwave-assisted method significantly reduces reaction time while maintaining or improving yields compared to conventional heating methods, indicating enhanced energy efficiency and potential for scale-up.
- The one-pot domino reaction offers synthetic versatility, enabling the incorporation of various substituents, which is valuable for medicinal chemistry applications.
- Acid-catalyzed esterification is a reliable post-synthetic modification step for carboxylic acid derivatives, facilitating further functionalization.
These methods collectively provide a comprehensive toolkit for the preparation of 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid and its derivatives, balancing efficiency, environmental considerations, and synthetic flexibility.
Q & A
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Methodological Answer : Standardize compound sourcing by requiring suppliers to provide batch-specific COAs with ≥95% purity (HPLC). Include internal controls in assays (e.g., reference inhibitors) and validate reproducibility across multiple independent experiments. Use statistical tools (e.g., ANOVA) to quantify variability and adjust dosing protocols accordingly .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Methodological Answer : Test co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method and validate using dynamic light scattering (DLS) for nanoparticle formulations. For pH-dependent solubility, perform potentiometric titration to determine pKa values and optimize buffer systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
